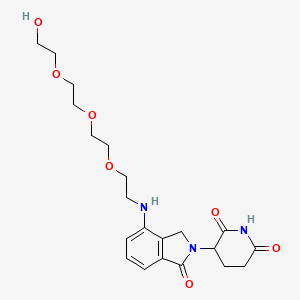

Lenalidomide-PEG4-OH

描述

属性

分子式 |

C21H29N3O7 |

|---|---|

分子量 |

435.5 g/mol |

IUPAC 名称 |

3-[7-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C21H29N3O7/c25-7-9-30-11-13-31-12-10-29-8-6-22-17-3-1-2-15-16(17)14-24(21(15)28)18-4-5-19(26)23-20(18)27/h1-3,18,22,25H,4-14H2,(H,23,26,27) |

InChI 键 |

BFEDFGUXRLWZBV-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCO |

产品来源 |

United States |

准备方法

Coupling Reaction and Nitro Intermediate Formation

Lenalidomide synthesis begins with the coupling of methyl 2-bromomethyl-3-nitrobenzoate (Formula III) with α-aminoglutarimide hydrochloride (Formula IV) in the presence of triethylamine and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. This reaction yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione (Nitro Intermediate, Formula II), a pivotal precursor.

Key optimizations include:

- Solvent selection : DMF or acetonitrile ensures high solubility of reactants.

- Temperature control : Reactions proceed at ambient temperatures (20–25°C) to minimize side product formation.

- Purification : The nitro intermediate is crystallized from ethyl acetate or dioxane/ethyl acetate mixtures, achieving ≈36% yield.

Catalytic Hydrogenation to Lenalidomide

The nitro intermediate undergoes hydrogenation to reduce the nitro group to an amine. Palladium on carbon (10% Pd/C) serves as the catalyst, with hydrogen pressures of 50–100 psi in solvents such as methanol, 1,4-dioxane, or aqueous ammonia. This step proceeds at 30–60°C for 3–12 hours, yielding crude lenalidomide.

Notably, the inclusion of methanesulfonic acid during hydrogenation facilitates the formation of a stable methanesulfonate salt, simplifying subsequent neutralization and isolation. Post-reduction, the reaction mixture is filtered through celite, and the freebase lenalidomide is liberated using sodium bicarbonate.

Purification and Polymorph Control

Crude lenalidomide is purified via recrystallization from acetone/water or isopropyl alcohol (IPA)/water mixtures. Polymorphic forms (e.g., Form B or Form I) are controlled by adjusting drying temperatures and solvent ratios. The final product achieves >99.5% purity by HPLC, meeting pharmaceutical standards.

Conjugation Strategies for Lenalidomide-PEG4-OH

The attachment of PEG4-OH to lenalidomide requires strategic functionalization of both components. Three primary methodologies emerge: click chemistry, amide bond formation, and nucleophilic substitution.

Click Chemistry Approach

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a robust method for conjugating lenalidomide to PEG4-OH. This route involves:

- Alkyne functionalization of lenalidomide : The primary amine on lenalidomide’s isoindolinone ring reacts with propargyl bromide in DMF, introducing an alkyne group.

- Azide-terminated PEG4-OH synthesis : PEG4-OH is converted to its mesylate derivative using methanesulfonyl chloride, followed by displacement with sodium azide.

- CuAAC reaction : The alkyne-lenalidomide and azide-PEG4-OH react in the presence of Cu(I) (e.g., CuSO₄/sodium ascorbate) to form a triazole-linked conjugate.

Advantages : High regioselectivity, mild conditions (room temperature, aqueous/organic solvent mixtures).

Yield : Reported PROTAC syntheses using similar strategies achieve 60–75% yields after column purification.

Amide Bond Formation via NHS Ester

Direct amidation exploits lenalidomide’s amine group and a carboxylic acid-terminated PEG4 derivative:

- Activation of PEG4-COOH : PEG4-OH is oxidized to PEG4-COOH using Jones reagent, followed by activation with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Coupling reaction : The NHS ester reacts with lenalidomide’s amine in dichloromethane (DCM) or DMF, forming a stable amide bond.

Optimization :

Nucleophilic Substitution Reactions

For PEG4-OH derivatives bearing leaving groups (e.g., mesylate or tosylate), nucleophilic substitution with lenalidomide’s amine is feasible:

- Synthesis of PEG4-OMs : PEG4-OH reacts with methanesulfonyl chloride in DCM, yielding PEG4-OMs.

- Substitution reaction : Lenalidomide’s amine displaces the mesylate group in acetonitrile at 60°C, forming a C-N bond.

Challenges : Competing hydrolysis of PEG4-OMs necessitates anhydrous conditions.

Yield : 40–55% after recrystallization.

Optimization of Reaction Conditions

Catalyst Selection and Solvent Systems

Temperature and Pressure Considerations

Purification Techniques

- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves this compound from unreacted precursors.

- Crystallization : Ethyl acetate/hexane mixtures yield crystalline product.

Analytical Characterization

Critical quality attributes are verified via:

- HPLC : Purity >95% using a 250 nm UV detector.

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₃N₃O₈).

- NMR : ¹H NMR in DMSO-d₆ verifies PEG4 spacer integration (δ 3.5–3.7 ppm).

Applications in PROTAC Development

This compound serves as a CRBN-recruiting module in PROTACs targeting proteins like STING or BRD4. The PEG4 spacer enables:

化学反应分析

Types of Reactions: Lenalidomide-PEG4-OH undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, often facilitated by reagents like halides or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as solvent.

Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

科学研究应用

Lenalidomide-PEG4-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving protein degradation and signal transduction pathways.

Medicine: Investigated for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.

Industry: Utilized in the development of novel pharmaceuticals and bioconjugates

作用机制

Lenalidomide-PEG4-OH exerts its effects through multiple mechanisms:

Molecular Targets: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival.

Pathways Involved: Modulates the activity of various signaling pathways, including those related to immune response and inflammation.

相似化合物的比较

Structural and Functional Differences

The table below compares Lenalidomide-PEG4-OH with key analogs:

*Estimated based on Lenalidomide (259.26 g/mol) + PEG4-OH (230.21 g/mol). †Estimated using Pomalidomide’s molecular weight (∼273 g/mol) + PEG4-azide (∼237 g/mol).

Key Observations:

Parent Drug Differences: Lenalidomide vs. Thalidomide: Lenalidomide has superior CRBN-binding affinity and reduced neurotoxicity compared to thalidomide, making it more suitable for therapeutic applications . Pomalidomide: A third-generation immunomodulatory drug with higher potency and fewer side effects than Lenalidomide, often used in refractory cancers .

Linker and Functional Group Impact: PEG4 vs. C4 Alkyl: PEG linkers improve aqueous solubility and reduce immunogenicity compared to hydrophobic alkyl chains (e.g., C4 in Lenalidomide-C4-NH2·HCl) . -OH vs. -COOH vs. -N3:

- -OH : Requires activation (e.g., tosylation) for conjugation, offering flexibility in coupling strategies.

- -COOH : Enables direct conjugation to amines via carbodiimide chemistry (e.g., EDC/NHS), widely used in PROTAC synthesis .

- -N3 : Facilitates click chemistry (e.g., with alkynes), enabling rapid and specific bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。